molecular formula C12H10F3NS B1382858 4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole CAS No. 1350932-81-8

4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole

Cat. No. B1382858
CAS RN: 1350932-81-8
M. Wt: 257.28 g/mol
InChI Key: FCMPOVOMPNALFU-UHFFFAOYSA-N
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Description

The compound “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” is a chemical compound with a molecular weight of 211.16 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula and the arrangement of its atoms. The exact structure can be found in databases like PubChem .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the conditions under which the reactions take place. Some studies have shown that similar compounds exhibit analgesic responses .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 287.26 g/mol .

Scientific Research Applications

Drug Development

The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . It is known to enhance biological activity and increase chemical or metabolic stability . This makes “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” a potential candidate for drug development.

Antimicrobial Activity

Thiazole derivatives, like the one , have been found to possess antimicrobial properties . This suggests that “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” could be used in the development of new antimicrobial agents.

Antifungal Activity

Research has shown that certain compounds with a similar structure to “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” have demonstrated antifungal activity . This suggests potential applications in the treatment of fungal infections.

Anticancer Activity

Some thiazole derivatives have shown effective cytotoxic activity against various cancer cell lines . This indicates that “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” could potentially be used in cancer treatment.

Anti-inflammatory Medications

Thiazole derivatives have also been used in the development of anti-inflammatory medications . This suggests that “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” could have applications in this area.

Antitumor Drugs

Pyrazoles, which have a similar structure to thiazoles, have been used in the development of antitumor drugs . This suggests that “4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole” could also have potential applications in this field.

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, potential applications, and synthesis methods .

Mechanism of Action

Target of Action

It is known that thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation .

Mode of Action

It is known that thiazole derivatives can control the brain inflammation process . This suggests that the compound might interact with its targets to modulate inflammatory responses.

Biochemical Pathways

It is known that thiazole derivatives can have diverse biological activities . This suggests that the compound might affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

It is known that thiazole derivatives can control the brain inflammation process . This suggests that the compound might have anti-inflammatory effects at the molecular and cellular levels.

properties

IUPAC Name

4-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NS/c1-8-7-17-11(16-8)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMPOVOMPNALFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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